6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the cyclocondensation of 3-aminotriazole with aldehydes and ketene N,S-acetal in the presence of a Brønsted–Lowry acid promoter like trichloroacetic acid. The reaction is carried out in acetonitrile or water at room temperature, resulting in the formation of the triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine kinases, which play a crucial role in cellular activities such as growth and differentiation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
6-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
922186-91-2 |
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Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10ClN5/c1-7-10(8-2-4-9(13)5-3-8)11(14)18-12(17-7)15-6-16-18/h2-6H,14H2,1H3 |
InChI Key |
HXHPDRDBSYPCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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